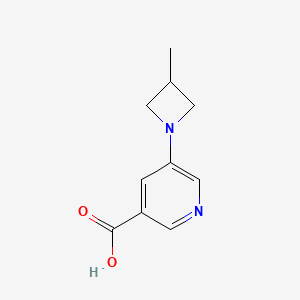

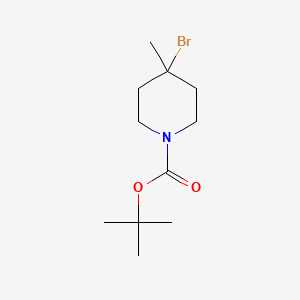

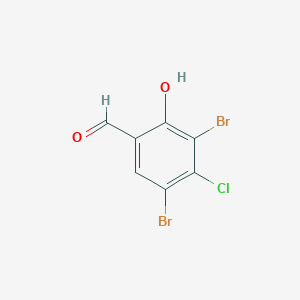

![molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0](/img/structure/B6617537.png)

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been found to have promising applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed. The reactions involved the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Applications De Recherche Scientifique

CDK2 Inhibitors

Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are similar to the structure of “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate”, have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Agents

These compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that they could be developed into potential anticancer agents .

Optoelectronics

Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in the field of optoelectronics .

Detection of Analytes

Triazole derivatives have also been used as fluorescent probes . This indicates that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in the detection of analytes .

Bioimaging

Triazole derivatives have been used in bioimaging . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used in bioimaging applications .

Antimicrobial Agents

1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . This suggests that “methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” could potentially be used as an antimicrobial agent .

Mécanisme D'action

Target of Action

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune cells and neurons being responsible for transmitting information .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from ER stress-induced apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , which are critical pathways involved in neuronal cell survival . By reducing the expression of BIP and cleaved caspase-3, the compound may help protect neurons from damage and death . Additionally, the compound inhibits the NF-kB inflammatory pathway , which is a key regulator of immune and inflammatory responses .

Result of Action

The result of the compound’s action is a significant reduction in neuroinflammation and neuronal apoptosis . This is evidenced by the decreased production of NO and TNF-α in microglia cells, and the reduced expression of BIP and cleaved caspase-3 in neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action of methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, can stimulate microglia cells and trigger the production of NO and TNF-α . The compound’s ability to inhibit this response suggests that it may be effective in environments where LPS is present . .

Orientations Futures

The future directions for research on these compounds include further exploration of their neuroprotective and anti-neuroinflammatory properties . There is also potential for these compounds to be developed as treatments for various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLFFWDVXVPBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=NN=C2N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

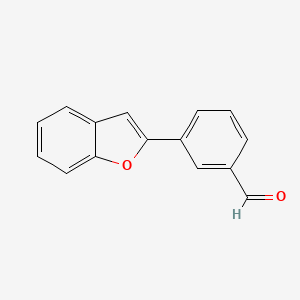

![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)

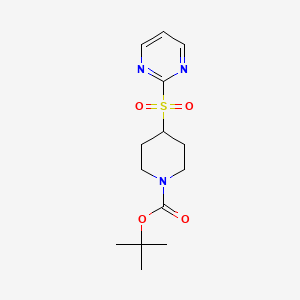

![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)

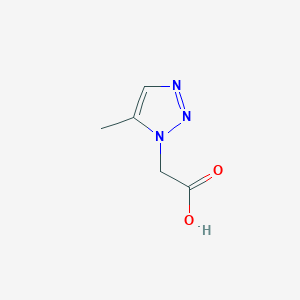

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)